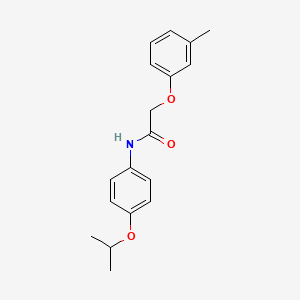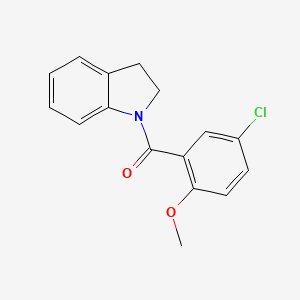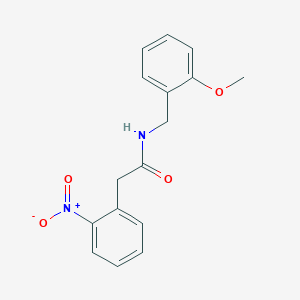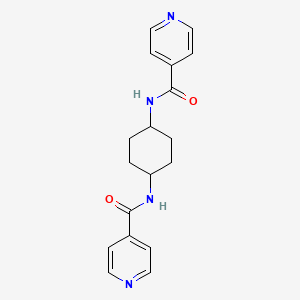
N-(4-isopropoxyphenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions between specific chloroacetamide derivatives and phenols in the presence of solvents like N,N-dimethylformamide (DMF) and catalysts such as anhydrous potassium carbonate. Conditions such as reaction temperature and time are critical for achieving high yield. For instance, He Xiang-qi synthesized a related compound by reacting N-methylchloroacetamide and 4-phenoxyphenol, resulting in yields beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure elucidation often employs techniques like IR, MS, 1H NMR, and elementary analysis. The structure and molecular docking analysis of similar acetamide derivatives reveal their potential anticancer activity, as shown in compounds synthesized by G. Sharma et al., which targets the VEGFr receptor. These compounds crystallize in the orthorhombic crystal system, showing the importance of structural analysis in understanding their potential biological activities (Sharma et al., 2018).
Chemical Reactions and Properties
Compounds like N-(4-hydroxyphenyl)acetamide have been synthesized through the reductive carbonylation of nitrobenzene, catalyzed by Pd(II)-complexes. This process highlights the chemical reactivity and potential for creating pharmaceutically relevant molecules in a one-pot synthesis, leading to selective products under optimized conditions (Vavasori, Capponi, & Ronchin, 2023).
Physical Properties Analysis
Physical properties such as crystal structure and solubility play a crucial role in the compound's application and effectiveness. The synthesis and characterization processes often aim to optimize these properties for specific applications. For example, the study by P. Jansukra et al. on anion detection highlights how the crystal structure and hydrogen bonding patterns can influence the sensing capabilities of similar acetamide compounds (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of such compounds are typically characterized by their reactivity towards other chemicals, their stability under different conditions, and their ability to form bonds or interact with biological targets. The chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, as studied by Deepali B Magadum and G. Yadav, showcases the detailed chemical behavior and the influence of various parameters on the yield and selectivity of the reaction (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-16-9-7-15(8-10-16)19-18(20)12-21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXXEEZAHIJOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
![4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
![5-[(2-ethyl-5-pyrimidinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5662188.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)


![N-[3-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662232.png)
![N,N-dimethyl-2-({[(2-propyl-1,3-thiazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5662237.png)


![5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5662263.png)
